REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][N:10]=1)[C:6]#N.[CH2:11]([Mg]Cl)[CH3:12].C1C[O:18]CC1>CC(OC)(C)C.C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6](=[O:18])[CH2:11][CH3:12])[CH:8]=[CH:9][N:10]=1
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Name
|
|
Quantity
|
25.44 g
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Type
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reactant
|
Smiles
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COC=1C=C(C#N)C=CN1
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Name
|
Example 1
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Quantity
|
189.7 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
114 mL
|
Type
|
reactant
|
Smiles
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C(C)[Mg]Cl
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Name
|
|
Quantity
|
228 mmol
|
Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C(C)[Mg]Cl
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Name
|
|
Quantity
|
10 mmol
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Type
|
catalyst
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC=1C=C(C#N)C=CN1
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Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
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CC(C)(C)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
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Stirring
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was continued at 0° C
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched at 0° C. by addition of 300 mL water
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Type
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STIRRING
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Details
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The resulting suspension was stirred for 16 h at room temperature
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Duration
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16 h
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Type
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ADDITION
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Details
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was then diluted with 200 mL toluene
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Type
|
EXTRACTION
|
Details
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The aqueous phase was extracted with 400 mL toluene
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Type
|
WASH
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Details
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the combined organic phases were washed with 500 mL saturated aqueous NH4Cl and 500 mL brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over 50 g Na2SO4 (30 min)
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Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with 100 mL toluene
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
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Type
|
CUSTOM
|
Details
|
in a rotary evaporator (40° C./10 mbar)
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Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=CC(=C1)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.64 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |